molecular formula C14H14ClNO B13675440 1-(3-Biphenylyl)-2-aminoethanone Hydrochloride

1-(3-Biphenylyl)-2-aminoethanone Hydrochloride

Cat. No.: B13675440
M. Wt: 247.72 g/mol
InChI Key: XFJGXDJFLNSOOL-UHFFFAOYSA-N
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Description

1-(3-Biphenylyl)-2-aminoethanone Hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of biphenyl, a compound consisting of two connected benzene rings

Preparation Methods

The synthesis of 1-(3-Biphenylyl)-2-aminoethanone Hydrochloride typically involves several steps. One common method includes the reaction of 3-biphenylcarboxaldehyde with an amine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Biphenylyl)-2-aminoethanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the biphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

1-(3-Biphenylyl)-2-aminoethanone Hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: The compound is used in the development of new materials and chemicals with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Biphenylyl)-2-aminoethanone Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The compound’s structure allows it to bind to specific receptors or enzymes, blocking their activity and resulting in therapeutic effects. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-Biphenylyl)-2-aminoethanone Hydrochloride can be compared with other biphenyl derivatives, such as:

    1-(4’-Amino-3-biphenylyl)ethanone Hydrochloride: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

    1-(3-Biphenylyl)-1-(4-chlorophenyl)methanamine Hydrochloride: Contains a chlorine atom, which can influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

2-amino-1-(3-phenylphenyl)ethanone;hydrochloride

InChI

InChI=1S/C14H13NO.ClH/c15-10-14(16)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-9H,10,15H2;1H

InChI Key

XFJGXDJFLNSOOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)CN.Cl

Origin of Product

United States

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